molecular formula C18H22O4 B12627863 Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate CAS No. 918643-60-4

Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate

Cat. No.: B12627863
CAS No.: 918643-60-4
M. Wt: 302.4 g/mol
InChI Key: IZYPNJFIOOQOEG-UHFFFAOYSA-N
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Description

Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of two 3-methylbut-2-en-1-yl groups attached to a benzene ring, which is further substituted with two carboxylate groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate typically involves the alkylation of benzene-1,4-dicarboxylic acid with 3-methylbut-2-en-1-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide at room temperature . The product is then purified using techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(3-methylbut-2-en-1-yl) benzene-1,4-dicarboxylate is unique due to the presence of both ester and carboxylate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

918643-60-4

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

bis(3-methylbut-2-enyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H22O4/c1-13(2)9-11-21-17(19)15-5-7-16(8-6-15)18(20)22-12-10-14(3)4/h5-10H,11-12H2,1-4H3

InChI Key

IZYPNJFIOOQOEG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC(=O)C1=CC=C(C=C1)C(=O)OCC=C(C)C)C

Origin of Product

United States

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